The Significance of Sodium Butyrate-1-¹³C in Gut Microbiome Studies: An In-depth Technical Guide
The Significance of Sodium Butyrate-1-¹³C in Gut Microbiome Studies: An In-depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the application and significance of Sodium butyrate-1-¹³C in elucidating the intricate interplay between the gut microbiome and host metabolism. We will delve into the core principles, experimental designs, and analytical strategies that leverage this powerful stable isotope tracer to unravel the complexities of gut health and disease.
Introduction: The Central Role of Butyrate in the Gut Ecosystem
The gut microbiome, a complex community of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host health. A key aspect of this symbiotic relationship is the microbial fermentation of dietary fibers, which produces a range of metabolites, most notably the short-chain fatty acids (SCFAs). Among these, butyrate, a four-carbon fatty acid, is of particular interest due to its multifaceted effects on host physiology.
Butyrate serves as the primary energy source for colonocytes, the epithelial cells lining the colon, thereby strengthening the gut barrier and maintaining intestinal homeostasis.[1][2] Beyond its role as a fuel source, butyrate functions as a critical signaling molecule, exerting potent anti-inflammatory effects, modulating immune responses, and influencing gene expression through the inhibition of histone deacetylases (HDACs).[3] Furthermore, butyrate interacts with G-protein coupled receptors (GPCRs), influencing host metabolism and gut-brain axis communication. Given its profound impact on gut health, understanding the production, absorption, and metabolic fate of butyrate is paramount for developing novel therapeutic strategies for a variety of diseases, including inflammatory bowel disease (IBD), metabolic disorders, and even neurological conditions.
Why Use a Stable Isotope? The Power of Sodium Butyrate-1-¹³C
To accurately trace the metabolic journey of butyrate within the complex gut environment, stable isotope labeling is an indispensable tool. Sodium butyrate-1-¹³C is a non-radioactive, stable isotope-labeled version of sodium butyrate, where the carbon atom at the carboxyl group (C1 position) is replaced with its heavier isotope, ¹³C. This seemingly simple substitution provides a powerful analytical handle to track the fate of butyrate molecules as they are metabolized by both the gut microbiota and the host.
The primary advantage of using Sodium butyrate-1-¹³C lies in its ability to provide unambiguous insights into:
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Butyrate Absorption and Bioavailability: By administering a known amount of ¹³C-labeled butyrate, researchers can quantify its absorption from the gut into the bloodstream and its distribution to various tissues.[4]
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Host-Microbe Co-metabolism: It allows for the precise tracking of how butyrate produced by the microbiota is utilized by host cells, and how host-derived factors might, in turn, influence microbial butyrate metabolism.[5]
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Metabolic Flux Analysis: The ¹³C label can be traced as it is incorporated into downstream metabolites, providing a dynamic view of metabolic pathways and their regulation. This is crucial for understanding how butyrate influences cellular energy metabolism, such as the tricarboxylic acid (TCA) cycle.[6]
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Identification of Active Microorganisms: Stable isotope probing (SIP) with ¹³C-labeled substrates can be used to identify the specific members of the microbial community that are actively consuming or producing butyrate.[7]
The choice of labeling at the C1 position is particularly strategic. Upon entry into the TCA cycle via acetyl-CoA, the ¹³C label from 1-¹³C-butyrate is released as ¹³CO₂, providing a direct measure of butyrate oxidation. This makes it an excellent tracer for studying energy metabolism.
Experimental Design and Methodologies
The application of Sodium butyrate-1-¹³C spans a range of experimental models, from simplified in vitro systems to complex in vivo studies. The choice of model depends on the specific research question.
In Vitro Fecal Fermentation Assays
These assays provide a controlled environment to study the metabolism of butyrate by a complex microbial community from a fecal sample.
Objective: To determine the rate of butyrate consumption or cross-feeding by the gut microbiota.
Experimental Protocol:
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Fecal Slurry Preparation:
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Collect fresh fecal samples from the study subjects.
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Homogenize the fecal sample in an anaerobic buffer (e.g., phosphate-buffered saline with reducing agents) to create a slurry.
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Incubation:
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In an anaerobic chamber, dispense the fecal slurry into sealed incubation vials.
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Spike the slurry with a known concentration of Sodium butyrate-1-¹³C (typically in the low millimolar range).
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Incubate the vials at 37°C with gentle shaking.
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Time-Course Sampling:
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At designated time points (e.g., 0, 2, 4, 8, 24 hours), sacrifice replicate vials.
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Immediately quench metabolic activity by adding a solvent like ice-cold methanol.
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Centrifuge to pellet the microbial cells and collect the supernatant for analysis.
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Sample Analysis:
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Analyze the supernatant using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the concentration and ¹³C-enrichment of butyrate and other SCFAs.
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Data Interpretation: A decrease in the concentration of ¹³C-butyrate over time indicates microbial consumption. The appearance of the ¹³C label in other metabolites can reveal cross-feeding interactions within the microbial community.
Experimental Workflow for In Vitro Fecal Fermentation
Caption: Workflow for in vitro fecal fermentation with ¹³C-butyrate.
In Vivo Animal Studies
Animal models, particularly mice, are invaluable for studying the integrated effects of butyrate on host physiology in a living system.
Objective: To determine the absorption, distribution, and metabolic fate of butyrate in vivo.
Experimental Protocol:
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Animal Acclimation:
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Acclimate the animals (e.g., C57BL/6 mice) to the experimental conditions and diet.
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Administration of ¹³C-Butyrate:
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Administer a single bolus of Sodium butyrate-1-¹³C via oral gavage or intra-cecal injection. The dose will depend on the animal model and research question.[8]
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Sample Collection:
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At various time points post-administration, collect blood samples (via tail vein or cardiac puncture), tissues of interest (e.g., colon, liver, brain), and cecal/fecal contents.
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Immediately flash-freeze samples in liquid nitrogen to halt metabolic activity.
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Sample Processing:
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Perform metabolite extraction from tissues and other biological samples using appropriate solvent systems.
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Analytical Measurement:
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Analyze the extracts by LC-MS/MS or GC-MS to determine the concentration and ¹³C-enrichment of butyrate and its downstream metabolites in different biological compartments.
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Data Interpretation: The appearance of ¹³C-labeled butyrate in the portal vein and systemic circulation provides a measure of its absorption. The detection of ¹³C-labeled metabolites in various tissues reveals the pathways through which butyrate is utilized by the host.
Metabolic Fate of ¹³C-Butyrate in Host and Microbiota
Caption: Tracing the metabolic journey of Sodium butyrate-1-¹³C.
Analytical Techniques for ¹³C-Butyrate Analysis
The accurate quantification of ¹³C-enrichment in butyrate and its metabolites is critical for the success of these studies. Mass spectrometry-based techniques are the methods of choice.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile compounds like SCFAs.
Sample Preparation:
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Extraction: SCFAs are typically extracted from aqueous samples (e.g., fecal water, plasma) using a solvent like diethyl ether after acidification.
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Derivatization: To increase their volatility and improve chromatographic separation, SCFAs are often derivatized. Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or pentafluorobenzyl bromide (PFBBr).
GC-MS Analysis:
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The derivatized SCFAs are separated on a gas chromatography column and detected by a mass spectrometer.
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By monitoring the mass-to-charge ratios (m/z) of the molecular ions and their corresponding ¹³C-isotopologues, the degree of ¹³C-enrichment can be calculated.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and can be particularly useful for analyzing a broader range of metabolites without the need for derivatization in some cases.
Sample Preparation:
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Extraction: A simple protein precipitation with a solvent like acetonitrile is often sufficient for plasma or cell culture media.
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Derivatization (Optional but common): To enhance ionization efficiency and chromatographic retention, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) is frequently employed.[10]
LC-MS/MS Analysis:
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The sample is injected into a liquid chromatograph for separation.
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The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer.
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Multiple reaction monitoring (MRM) is used to selectively detect and quantify the transitions from the precursor ion to a specific product ion for both the unlabeled and ¹³C-labeled analytes.[11]
Table 1: Comparison of Analytical Techniques for ¹³C-Butyrate Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Volatility | Requires volatile or derivatized analytes | Suitable for a wider range of polarities and volatilities |
| Derivatization | Often necessary for SCFAs | Can sometimes be avoided, but often used for improved sensitivity |
| Sensitivity | Good, especially with selective derivatization | Generally offers higher sensitivity and specificity |
| Throughput | Can be lower due to longer run times | Can be adapted for higher throughput |
| Instrumentation | Widely available | More specialized instrumentation |
Applications in Drug Development and Clinical Research
The insights gained from using Sodium butyrate-1-¹³C have significant implications for drug development and clinical research:
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Prebiotic and Probiotic Development: By understanding how different dietary fibers are fermented into butyrate and which microbial species are involved, more effective prebiotics and probiotics can be designed to promote a healthy gut microbiome.
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Targeting Butyrate Metabolism in Disease: In conditions like IBD, where butyrate metabolism is often impaired, ¹³C-butyrate can be used to assess the extent of this dysfunction and to evaluate the efficacy of therapies aimed at restoring normal butyrate utilization.[12]
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Pharmacokinetic and Pharmacodynamic Studies: For drugs that are designed to modulate the gut microbiome or host metabolism, ¹³C-butyrate can be used as a probe to assess their impact on butyrate production and signaling.
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Personalized Nutrition: The ability to trace butyrate metabolism in individuals could pave the way for personalized nutritional recommendations to optimize gut health.
Conclusion
Sodium butyrate-1-¹³C is a powerful and versatile tool that has revolutionized our ability to study the intricate relationship between the gut microbiome and host health. By enabling the precise tracing of butyrate's metabolic fate, this stable isotope tracer provides invaluable insights into the mechanisms underlying the beneficial effects of this key microbial metabolite. As our understanding of the gut microbiome continues to grow, the application of Sodium butyrate-1-¹³C will undoubtedly play an increasingly important role in the development of novel diagnostics and therapeutics for a wide range of human diseases. The detailed methodologies and analytical strategies outlined in this guide provide a solid foundation for researchers to effectively incorporate this technology into their studies and contribute to the advancement of this exciting field.
References
-
Belcheva, A., et al. (2014). Microbial-derived butyrate: An oncometabolite or tumor-suppressive metabolite? Cell Host & Microbe, 16(2), 147-149. Available at: [Link]
-
Bultman, S. J. (2022). Engineering butyrate-producing Lachnospiraceae to treat metabolic disease. bioRxiv. Available at: [Link]
-
Geirnaert, A., et al. (2021). Butyrate Alters Pyruvate Flux and Induces Lipid Accumulation in Cultured Colonocytes. Metabolites, 11(9), 621. Available at: [Link]
-
Ghorbani, Z., et al. (2023). The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes, serum level of GLP-1, metabolic parameters, and anthropometric indices in obese individuals on weight loss diet: a study protocol for a triple-blind, randomized, placebo-controlled clinical trial. Trials, 24(1), 498. Available at: [Link]
-
den Besten, G., et al. (2021). Assessing Nutraceuticals for Hepatic Steatosis: A Standardized In Vitro Approach. Nutrients, 13(11), 3899. Available at: [Link]
-
Lund, M. J., et al. (2022). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell Reports, 40(13), 111422. Available at: [Link]
-
Canani, R. B., et al. (2018). Butyrate: A Double-Edged Sword for Health? Current Nutrition Reports, 7(2), 53-63. Available at: [Link]
-
D'hoe, K., et al. (2018). Use of Stable Isotopes To Measure the Metabolic Activity of the Human Intestinal Microbiota. Applied and Environmental Microbiology, 84(16), e00898-18. Available at: [Link]
-
de Vadder, F., et al. (2016). Typical example that shows the 13 C enrichment (APE) of butyrate in... ResearchGate. Available at: [Link]
-
Gasbarrini, A., et al. (2001). A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon. Alimentary Pharmacology & Therapeutics, 15(7), 1031-1036. Available at: [Link]
-
Zeng, J., et al. (2020). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. Metabolites, 10(1), 19. Available at: [Link]
-
Baxter, N. T., et al. (2021). In vitro Fermentation Reveals Changes in Butyrate Production Dependent on Resistant Starch Source and Microbiome Composition. mSphere, 6(2), e00121-21. Available at: [Link]
-
Polansky, O., et al. (2021). Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples. Biomolecules, 11(9), 1303. Available at: [Link]
-
Han, J., et al. (2019). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 14(2), e0211849. Available at: [Link]
-
Zhang, Y., et al. (2021). Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers. Journal of Proteome Research, 20(6), 2904-2913. Available at: [Link]
-
Li, B., et al. (2018). Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo (A)... ResearchGate. Available at: [Link]
-
Ahmed, I., et al. (2018). Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds. Metabolites, 8(4), 74. Available at: [Link]
-
Pouillart, P. R., et al. (1993). Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. Biomedicine & Pharmacotherapy, 47(2-3), 87-92. Available at: [Link]
-
Hida, N., et al. (2007). Usefulness of rectally administering [1(¹³)C]-butyrate for breath test in patients with active and quiescent ulcerative colitis. Scandinavian Journal of Gastroenterology, 42(10), 1223-1230. Available at: [Link]
-
Rider, O. J., et al. (2016). Measuring changes in substrate utilization in the myocardium in response to fasting using hyperpolarized [1-¹³C]butyrate and [1-¹³C]pyruvate. Scientific Reports, 6, 25547. Available at: [Link]
-
De Vico, F., et al. (2022). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Metabolites, 12(11), 1083. Available at: [Link]
-
La Rosa, S. L., et al. (2019). In vitro Fermentation Reveals Changes in Butyrate Production Dependent on Resistant Starch Source and Microbiome Composition. mSystems, 4(6), e00414-19. Available at: [Link]
-
Tang, M., et al. (2023). Impact of buffered sodium butyrate as a partial or total dietary alternative to lincomycin on performance, IGF-1 and TLR4 genes expression, serum indices, intestinal histomorphometry, Clostridia, and litter hygiene of broiler chickens. BMC Veterinary Research, 19(1), 185. Available at: [Link]
-
Niyogi, S., et al. (2023). Sodium butyrate inhibits the expression of virulence factors in Vibrio cholerae by targeting ToxT protein. mSphere, 8(2), e00552-22. Available at: [Link]
-
Breillout, F., et al. (1993). Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. Biomedicine & Pharmacotherapy, 47(2-3), 87-92. Available at: [Link]
-
Gonzalez, R., et al. (2017). Insights into Butyrate Production in a Controlled Fermentation System via Gene Predictions. Applied and Environmental Microbiology, 83(14), e00485-17. Available at: [Link]
-
Lueders, T., et al. (2019). Elucidating Syntrophic Butyrate-Degrading Populations in Anaerobic Digesters Using Stable-Isotope-Informed Genome-Resolved Metagenomics. mSystems, 4(4), e00223-19. Available at: [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
-
Soto, M., et al. (2022). Crosstalk between butyrate oxidation in colonocyte and butyrate-producing bacteria. iScience, 25(9), 104938. Available at: [Link]
-
Vyt, P., et al. (2022). In vitro evaluation of sodium butyrate on the growth of three Salmonella serovars derived from pigs at a mild acidic pH value. BMC Microbiology, 22(1), 188. Available at: [Link]
-
Greenwood, S. L., et al. (2018). Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds. Metabolites, 8(4), 74. Available at: [Link]
-
Al-Lahham, S., et al. (2019). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 9(11), 259. Available at: [Link]
-
Davani-Davari, D., et al. (2022). Prebiotics and Gut Health: Mechanisms, Clinical Evidence, and Future Directions. Nutrients, 14(9), 1845. Available at: [Link]
-
Zhang, Y., et al. (2021). Untargeted Stable Isotope Probing of the Gut Microbiota Metabolome Using 13C-Labeled Dietary Fibers. ResearchGate. Available at: [Link]
-
De-Corato, L., et al. (2022). GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. Methods in Molecular Biology, 2417, 189-199. Available at: [Link]
-
Bekebrede, A. F., et al. (2021). Metabolic flux analysis of primary pig colonocytes following acute... ResearchGate. Available at: [Link]
-
Lin, H., et al. (2019). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry Authors. ChemRxiv. Available at: [Link]
-
Ghorbani, Z., et al. (2023). The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes, serum level of GLP-1, metabolic parameters, and anthropometric indices in obese individuals on weight loss diet: a study protocol for a triple-blind, randomized, placebo-controlled clinical trial. Springer Medizin. Available at: [Link]
-
Cabrera, A. J., et al. (2022). Shaping human gut community assembly and butyrate production by controlling the arginine dihydrolase pathway. Nature Communications, 13(1), 589. Available at: [Link]
-
Li, Y., et al. (2022). Figure1. In vitro Effects of Sodium Butyrate (0, 1, 5, 10, 25, and 50... ResearchGate. Available at: [Link]
-
Parajuli, S. (2020). Investigating the potential of different dietary fibers to stimulate butyrate production in vitro. Swedish University of Agricultural Sciences. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In vitro Fermentation Reveals Changes in Butyrate Production Dependent on Resistant Starch Source and Microbiome Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between butyrate oxidation in colonocyte and butyrate-producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of Stable Isotopes To Measure the Metabolic Activity of the Human Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
